methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 1021219-89-5
Cat. No.: VC11953383
Molecular Formula: C19H18N2O5S
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021219-89-5 |
|---|---|
| Molecular Formula | C19H18N2O5S |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C19H18N2O5S/c1-24-15-7-4-11(8-16(15)25-2)10-21-17(22)13-6-5-12(18(23)26-3)9-14(13)20-19(21)27/h4-9H,10H2,1-3H3,(H,20,27) |
| Standard InChI Key | OZDFBCGEHRDNKO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S)OC |
Introduction
Methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the class of tetrahydroquinazoline derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the 3,4-dimethoxyphenyl group suggests potential interactions with biological targets, making it of interest in medicinal chemistry.
Synthesis and Characterization
The synthesis of methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves several key steps, including carbamoylation and cyclization processes. The technical aspects of synthesis require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
| Synthesis Step | Description |
|---|---|
| Carbamoylation | Introduction of the carbamoyl group |
| Cyclization | Formation of the tetrahydroquinazoline ring |
| Reaction Conditions | Temperature, solvent, and time optimization |
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Potential Biological Activities
Tetrahydroquinazoline derivatives, including methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, are noted for their potential anti-inflammatory and anticancer properties. The mechanism of action likely involves interactions with biological targets such as enzymes or receptors.
| Potential Biological Activity | Description |
|---|---|
| Anti-inflammatory | Interaction with inflammatory pathways |
| Anticancer | Potential inhibition of cancer cell growth |
Quantitative data from binding assays and in vitro studies would elucidate its efficacy and specificity against particular biological targets.
Comparison with Related Compounds
Other quinazoline derivatives, such as 4,7-disubstituted 8-methoxyquinazolines, have shown cytotoxic potencies against cancer cells by disrupting β-catenin/TCF4 signaling pathways . These findings highlight the potential of quinazoline derivatives in targeting specific biological pathways for therapeutic applications.
| Compound | Biological Activity |
|---|---|
| Methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate | Potential anti-inflammatory and anticancer |
| 4,7-Disubstituted 8-methoxyquinazolines | Cytotoxic against β-catenin/TCF4 signaling pathway |
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